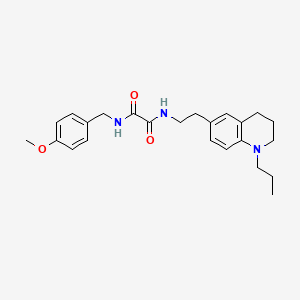
N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O3 and its molecular weight is 409.53. The purity is usually 95%.
BenchChem offers high-quality N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism and Detection
Research has revealed insights into the metabolism of related compounds, utilizing advanced techniques like LC-MS/MS to identify metabolites in biological samples. For instance, Wang et al. (2007) detailed the metabolic profiling of a tetrahydroisoquinoline derivative, emphasizing the compound's extensive metabolism in rats and demonstrating the efficacy of LC-MS/MS in screening and identifying metabolites.
Ligand Binding Studies
Compounds structurally related to N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide have been evaluated for their affinity towards biological receptors. Graulich et al. (2006) synthesized methoxylated tetrahydroisoquinoliniums to study their binding to apamin-sensitive Ca2+-activated K+ channels, highlighting their potential for modulating neurological functions.
Synthetic Methodologies
Significant efforts have been made towards synthesizing novel tetrahydroisoquinoline derivatives due to their pharmacological relevance. Bracher, Glas, and Wirawan (2021) described a short and versatile protocol for synthesizing N-aryl-1,2,3,4-tetrahydroisoquinolines, showcasing the adaptability of synthetic chemistry in creating complex molecules with potential biological activities.
Pro-drug Development
The design of pro-drugs utilizing similar structural frameworks has been explored to enhance the therapeutic efficacy of pharmacologically active compounds. Berry et al. (1997) investigated the use of isoquinolin-1-ones as potential bioreductively activated pro-drug systems, indicating the strategic use of chemical modifications for targeted drug delivery in cancer therapy.
Molecular Interaction Studies
The interaction of related compounds with biological targets has been a focus to understand their mechanism of action. Xu et al. (2005) characterized the binding affinity of benzamide analogues to sigma-2 receptors, providing insights into the structure-activity relationships crucial for developing therapeutic agents.
These studies underscore the broad scientific interest in tetrahydroisoquinoline derivatives and related compounds for their potential in drug development, molecular biology, and synthetic chemistry. The research applications span from understanding metabolic pathways and receptor binding to innovative synthetic strategies for creating new molecules with enhanced biological activities.
- Metabolites study by Lei-na Wang et al. (2007) available here.
- Ligand binding studies by A. Graulich et al. (2006) available here.
- Synthetic methodologies by F. Bracher et al. (2021) available here.
- Pro-drug development by J. Berry et al. (1997) available here.
- Molecular interaction studies by Jinbin Xu et al. (2005) available here.
Propriétés
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-3-14-27-15-4-5-20-16-18(8-11-22(20)27)12-13-25-23(28)24(29)26-17-19-6-9-21(30-2)10-7-19/h6-11,16H,3-5,12-15,17H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYFUKJLNDHPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

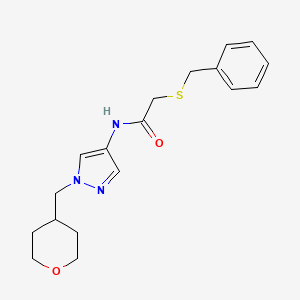
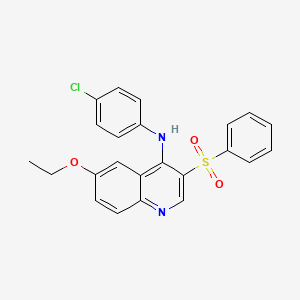
![N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2724407.png)
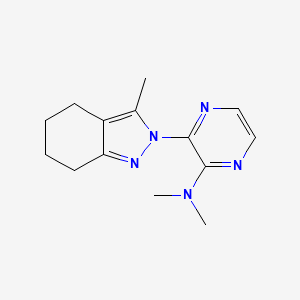

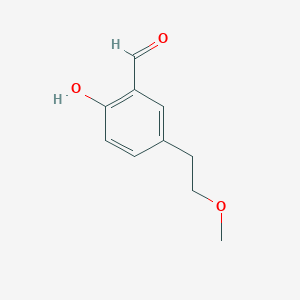
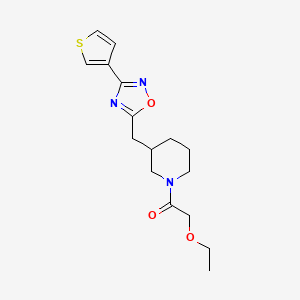
![Ethyl 2-[6-(2,5-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2724413.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2724416.png)
![2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B2724417.png)


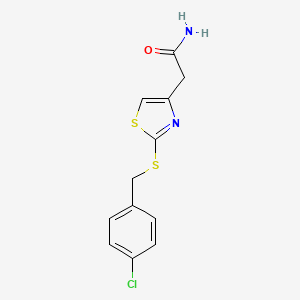
![3-[1-(4-Methylphthalazin-1-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2724425.png)